2-[1-(Pyridin-3-ylmethyl)pyrrolidin-2-yl]-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(Pyridin-3-ylmethyl)pyrrolidin-2-yl]-1,3-benzothiazole is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound is also known as PBTZ169 and has been found to exhibit promising activity against tuberculosis, a bacterial infection that affects millions of people worldwide.
Mécanisme D'action
The mechanism of action of PBTZ169 involves the inhibition of the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), which is involved in the biosynthesis of the cell wall of Mycobacterium tuberculosis. PBTZ169 binds to the active site of DprE1 and prevents the synthesis of the cell wall, leading to the death of the bacterium.
Biochemical and Physiological Effects:
PBTZ169 has been found to exhibit potent activity against Mycobacterium tuberculosis in vitro and in vivo. It has also been shown to be effective against drug-resistant strains of the bacterium. In addition, PBTZ169 has been found to have low toxicity towards mammalian cells, indicating its potential as a safe and effective drug candidate.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using PBTZ169 in lab experiments include its potent activity against Mycobacterium tuberculosis, its low toxicity towards mammalian cells, and its potential as a safe and effective drug candidate. However, the limitations of using PBTZ169 in lab experiments include the need for further studies to determine its pharmacokinetics and pharmacodynamics, as well as its potential for drug-drug interactions.
Orientations Futures
There are several future directions for the study of PBTZ169. These include the optimization of the synthesis method to improve the yield and purity of the compound, the determination of its pharmacokinetics and pharmacodynamics, and the evaluation of its potential for drug-drug interactions. In addition, further studies are needed to determine the efficacy of PBTZ169 in clinical trials and its potential for use in combination therapy with other drugs.
Méthodes De Synthèse
The synthesis of PBTZ169 involves the reaction of 2-bromo-1-(pyridin-3-ylmethyl)pyrrolidine with 2-aminobenzenethiol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism and yields the desired product in good yields.
Applications De Recherche Scientifique
PBTZ169 has been extensively studied for its potential therapeutic applications in the treatment of tuberculosis. Tuberculosis is caused by the bacterium Mycobacterium tuberculosis and is a major public health problem worldwide. The current treatment for tuberculosis involves a combination of antibiotics that are often associated with severe side effects and drug resistance. Therefore, there is an urgent need for the development of new drugs that can effectively treat tuberculosis.
Propriétés
IUPAC Name |
2-[1-(pyridin-3-ylmethyl)pyrrolidin-2-yl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S/c1-2-8-16-14(6-1)19-17(21-16)15-7-4-10-20(15)12-13-5-3-9-18-11-13/h1-3,5-6,8-9,11,15H,4,7,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTMHJYACVHMDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CN=CC=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.